

Crystal Structure of 5-Amino-6-methylpyridin-2(1H)-one: A Technical Overview

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Compound of Interest

Compound Name: 5-Amino-6-methylpyridin-2(1H)-one

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For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: As of late 2025, a definitive, publicly available crystal structure for **5-Amino-6-methylpyridin-2(1H)-one** has not been deposited in major crystallographic databases or published in peer-reviewed scientific literature. This technical guide, therefore, provides an in-depth look at the crystallographic data of a closely related isomer, 6-Methylpyridin-2-amine, to offer valuable comparative insights. Additionally, this document outlines a plausible synthetic pathway and a conceptual workflow for the characterization of pyridinone derivatives, addressing the core interests of researchers in medicinal chemistry and drug development.

Physicochemical Properties of 5-Amino-6-methylpyridin-2(1H)-one

While experimental crystallographic data is not available, computed properties provide a basic profile of the target compound.

Property	Value
Molecular Formula	C ₆ H ₈ N ₂ O
Molecular Weight	124.14 g/mol
IUPAC Name	5-amino-6-methyl-1H-pyridin-2-one
CAS Number	88818-90-0
Topological Polar Surface Area	55.1 Å ²
InChI Key	ZFZBTVLKTXKODT-UHFFFAOYSA-N

Data sourced from PubChem CID 24729239.[\[1\]](#)

Comparative Crystal Structure Analysis: 6-Methylpyridin-2-amine

To provide structural context, we present the crystallographic data for the isomeric compound 6-Methylpyridin-2-amine. This data offers a foundational understanding of the molecular geometry and packing that could be anticipated for similar pyridinamine derivatives.

The crystal structure of 6-Methylpyridin-2-amine reveals a planar molecular skeleton. In the crystal lattice, molecules form inversion dimers through N—H⋯N hydrogen bonds. These dimers are further organized into layers by N—H⋯π interactions.[\[2\]](#)[\[3\]](#)

Table 1: Crystallographic Data for 6-Methylpyridin-2-amine

Parameter	Value
Chemical Formula	C ₆ H ₈ N ₂
Formula Weight	108.14 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a	9.1006 (11) Å
b	6.2458 (8) Å
c	10.5598 (13) Å
β	100.952 (2)°
Volume	589.29 (13) Å ³
Z	4
Temperature	296 K
Radiation	Mo Kα (λ = 0.71073 Å)

Data extracted from Acta Crystallographica Section E, 2012, E68, o3466.[2][3]

Experimental Protocols

While a specific protocol for the synthesis and crystallization of **5-Amino-6-methylpyridin-2(1H)-one** is not documented in the searched literature, a general approach can be inferred from synthetic procedures for related aminopyridinones.

Proposed Synthesis of 5-Amino-6-methylpyridin-2(1H)-one

A potential synthetic route could involve the nitration of a suitable pyridinone precursor, followed by the reduction of the nitro group to an amine.

Step 1: Nitration of 6-methylpyridin-2(1H)-one

- **Dissolution:** Dissolve 6-methylpyridin-2(1H)-one in concentrated sulfuric acid at a low temperature (e.g., 0 °C).
- **Nitrating Agent Addition:** Add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, dropwise while maintaining the low temperature.
- **Reaction:** Allow the reaction to proceed at a controlled temperature until completion, monitored by a suitable technique like thin-layer chromatography (TLC).
- **Work-up:** Quench the reaction by pouring the mixture onto ice, followed by neutralization with a base to precipitate the nitrated product.
- **Purification:** Isolate the product by filtration and purify by recrystallization or column chromatography.

Step 2: Reduction of 5-Nitro-6-methylpyridin-2(1H)-one

- **Catalyst Suspension:** Suspend a catalyst, such as palladium on carbon (Pd/C), in a suitable solvent (e.g., ethanol or methanol).
- **Substrate Addition:** Add the synthesized 5-nitro-6-methylpyridin-2(1H)-one to the suspension.
- **Hydrogenation:** Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
- **Monitoring:** Monitor the reaction progress by TLC until the starting material is consumed.
- **Isolation:** Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude **5-Amino-6-methylpyridin-2(1H)-one**.
- **Purification:** Purify the final compound by recrystallization from an appropriate solvent.

General Protocol for Single-Crystal X-ray Diffraction

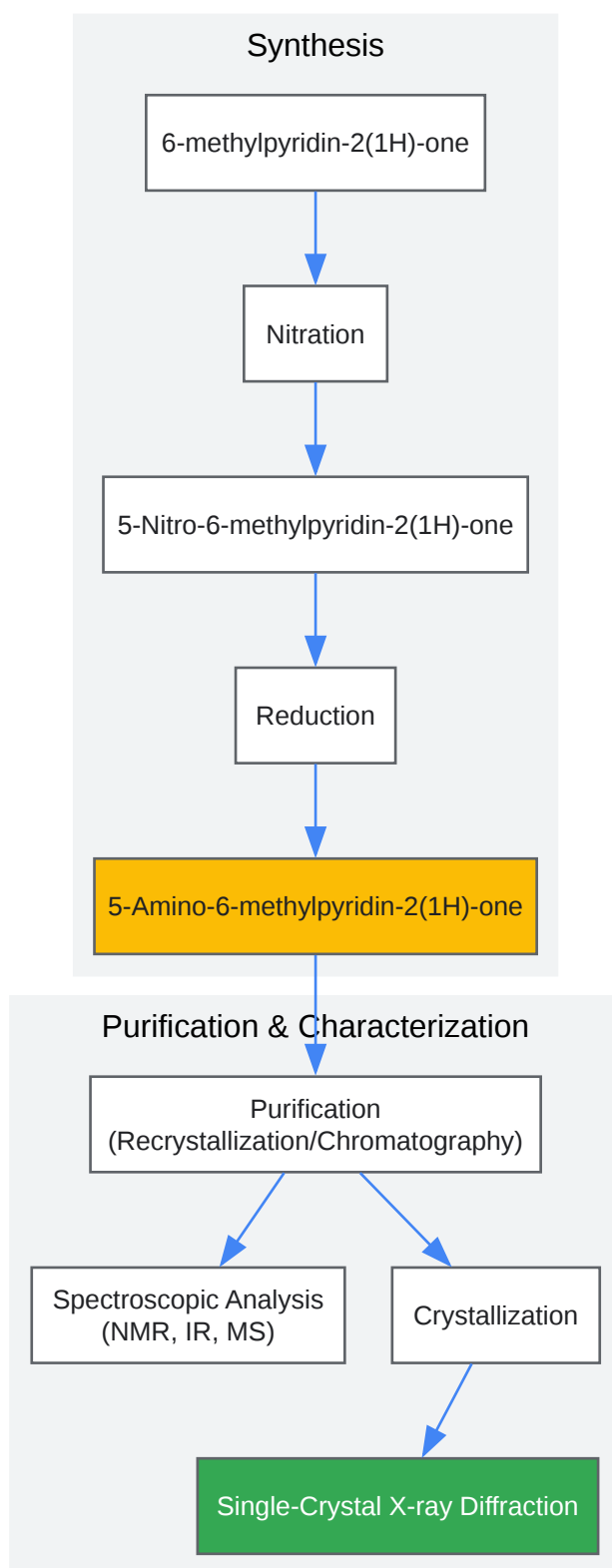
- **Crystal Growth:** Grow single crystals of the purified compound suitable for X-ray diffraction. A common method is the slow evaporation of a saturated solution in a suitable solvent (e.g., chloroform, ethanol, or acetone).^[4]

- **Data Collection:** Mount a selected crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation) and a detector (e.g., CCD).^{[3][4]} Collect diffraction data at a specific temperature, often a low temperature like 100 K to reduce thermal vibrations.
- **Structure Solution and Refinement:** Process the collected data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters to achieve a final structural model.

Visualized Workflows

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel pyridinone derivative.

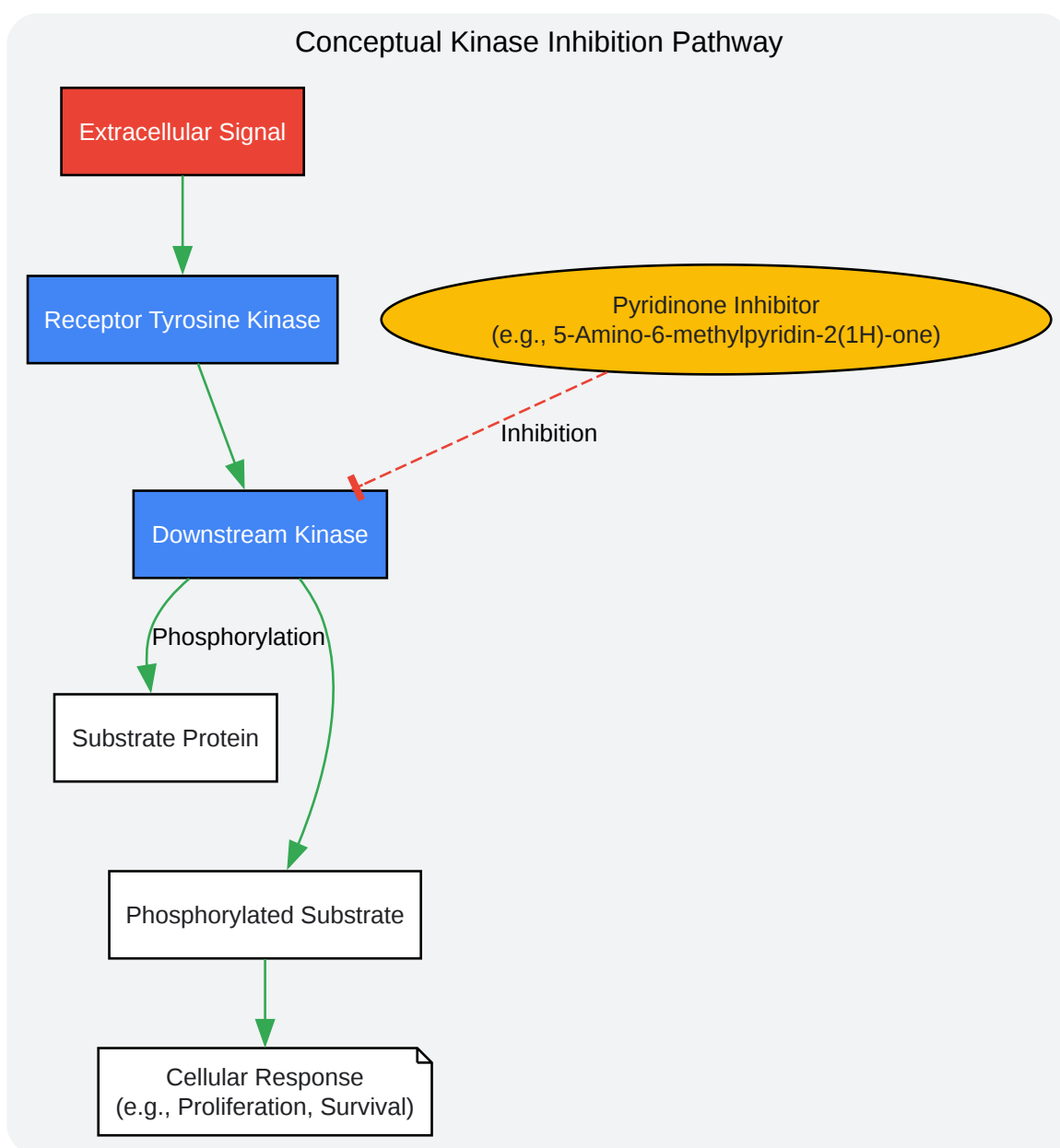


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Caption: Workflow for the synthesis and characterization of **5-Amino-6-methylpyridin-2(1H)-one**.

Drug Development Pathway

Given the interest of the target audience in drug development, the following diagram outlines a simplified, conceptual signaling pathway for a hypothetical drug candidate targeting a protein kinase.



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Caption: A conceptual diagram of a pyridinone derivative acting as a kinase inhibitor.

Conclusion

While the definitive crystal structure of **5-Amino-6-methylpyridin-2(1H)-one** remains to be elucidated, this guide provides a comprehensive overview based on available data for closely related structures and established synthetic methodologies. The provided comparative data for 6-Methylpyridin-2-amine serves as a valuable reference for researchers working on the design and synthesis of novel pyridinone-based compounds for therapeutic applications. The workflows presented offer a structured approach to the synthesis, characterization, and conceptual biological evaluation of such molecules. Further experimental work is required to determine the precise solid-state structure and to explore the biological activities of **5-Amino-6-methylpyridin-2(1H)-one**.

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